1-(2-Fluoro-4-methylphenyl)thiourea
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Overview
Description
1-(2-Fluoro-4-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-methylphenyl)thiourea typically involves the reaction of 2-fluoro-4-methylaniline with thiocyanate compounds. One common method is the reaction of 2-fluoro-4-methylaniline with ammonium thiocyanate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-4-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-4-methylphenyl)thiourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methylphenyl)thiourea involves its interaction with specific molecular targets. The presence of the fluorine atom and the thiourea group allows it to form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: A precursor in the synthesis of 1-(2-Fluoro-4-methylphenyl)thiourea.
2-Fluoro-4-methylphenol: Another fluorinated phenyl compound with different functional groups.
2-Fluoro-4-methylphenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the thiourea group, which impart distinct chemical and biological properties
Properties
IUPAC Name |
(2-fluoro-4-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2S/c1-5-2-3-7(6(9)4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJLDHXURKCRAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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